
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, commonly known as DPMA, is a chemical compound that belongs to the class of phenethylamines. It is a potent and selective agonist for the trace amine-associated receptor 1 (TAAR1) and has been studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
DPMA exerts its effects by binding to and activating the 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine receptor, which is expressed in various regions of the brain. Activation of 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine leads to the modulation of neurotransmitter release, including dopamine, serotonin, and glutamate. This modulation results in the regulation of various physiological processes such as mood, cognition, and reward.
Biochemical and Physiological Effects
DPMA has been shown to enhance cognitive function and memory in animal models. It has also been shown to have anxiolytic and antidepressant-like effects. DPMA has been shown to modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in various neurological and psychiatric disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPMA has several advantages for use in lab experiments. It is a selective agonist for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which allows for the specific modulation of neurotransmitter release. DPMA is also stable and can be easily synthesized in the lab. However, DPMA has several limitations. It is not water-soluble, which limits its use in in vivo experiments. DPMA is also a potent ligand for 1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine, which can lead to receptor desensitization with prolonged use.
Direcciones Futuras
There are several future directions for the study of DPMA. One direction is the development of more water-soluble analogs of DPMA for in vivo experiments. Another direction is the investigation of the effects of DPMA on other neurotransmitter systems, such as the GABAergic and cholinergic systems. DPMA could also be studied in combination with other drugs for potential therapeutic applications in various neurological and psychiatric disorders.
Métodos De Síntesis
DPMA can be synthesized using a modified version of the Mannich reaction. The reaction involves the condensation of 2,3-dimethoxybenzaldehyde, pyrazole, and formaldehyde in the presence of a catalyst such as hydrochloric acid. The resulting product is then reduced using sodium borohydride to yield DPMA.
Aplicaciones Científicas De Investigación
DPMA has been studied for its potential therapeutic applications in various neurological and psychiatric disorders such as schizophrenia, depression, and drug addiction. Studies have shown that DPMA can modulate the activity of dopaminergic and glutamatergic systems in the brain, which are implicated in these disorders. DPMA has also been shown to enhance cognitive function and memory in animal models.
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-17-12-5-3-4-10(13(12)18-2)8-14-9-11-6-7-15-16-11/h3-7,14H,8-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOHHVXWBOUTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dimethoxyphenyl)-N-(1H-pyrazol-5-ylmethyl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methyl-1,3-thiazol-5-yl)methylsulfamoyl]benzoic acid](/img/structure/B7587413.png)
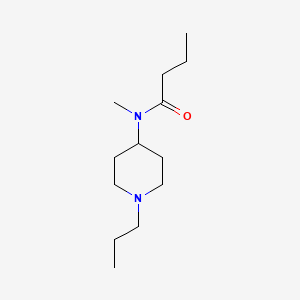

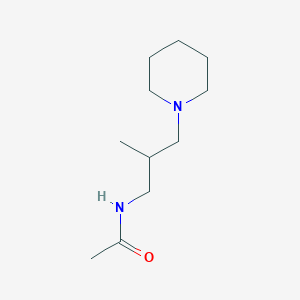
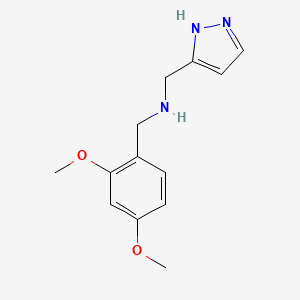
![4-Hydroxy-2-[[2-(2-methylindol-1-yl)acetyl]amino]butanoic acid](/img/structure/B7587434.png)
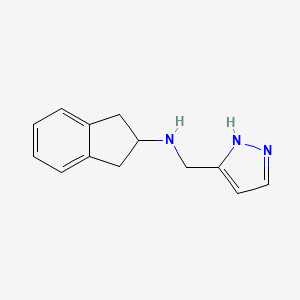

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587458.png)
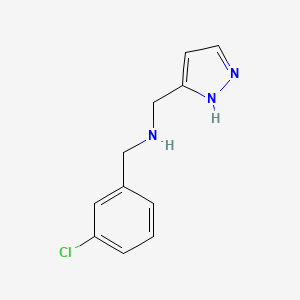
![N-[(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl]-1-(1H-pyrazol-5-yl)methanamine](/img/structure/B7587472.png)
![3-[(2-Aminobutanoylamino)methyl]benzamide](/img/structure/B7587476.png)

![2-[[5-[(2-Methoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid](/img/structure/B7587495.png)